4-(Dimethylamino)-N-phenylbenzene-1-carboximidohydrazide
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Overview
Description
4-(Dimethylamino)-N-phenylbenzene-1-carboximidohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to a carboximidohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylamino)-N-phenylbenzene-1-carboximidohydrazide typically involves the reaction of 4-(dimethylamino)benzaldehyde with phenylhydrazine in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which is subsequently reduced to yield the desired hydrazide compound. The reaction conditions often include refluxing the reactants in an appropriate solvent such as ethanol or methanol for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-(Dimethylamino)-N-phenylbenzene-1-carboximidohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the hydrazide group to an amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst (e.g., AlCl3) are used for halogenation reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or other substituted aromatic compounds.
Scientific Research Applications
4-(Dimethylamino)-N-phenylbenzene-1-carboximidohydrazide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-(Dimethylamino)-N-phenylbenzene-1-carboximidohydrazide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 4-(Dimethylamino)benzoic acid
- 4-(Dimethylamino)pyridine
- 4-(Dimethylamino)phenol
- 4,5-Bis(dimethylamino)quinolines
Uniqueness
4-(Dimethylamino)-N-phenylbenzene-1-carboximidohydrazide is unique due to its specific structural features, such as the presence of both dimethylamino and carboximidohydrazide groups. These functional groups confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential biological activities further distinguish it from similar compounds .
Properties
CAS No. |
42918-09-2 |
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Molecular Formula |
C15H18N4 |
Molecular Weight |
254.33 g/mol |
IUPAC Name |
N-amino-4-(dimethylamino)-N-phenylbenzenecarboximidamide |
InChI |
InChI=1S/C15H18N4/c1-18(2)13-10-8-12(9-11-13)15(16)19(17)14-6-4-3-5-7-14/h3-11,16H,17H2,1-2H3 |
InChI Key |
YLUDTVLBKISXAR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=N)N(C2=CC=CC=C2)N |
Origin of Product |
United States |
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